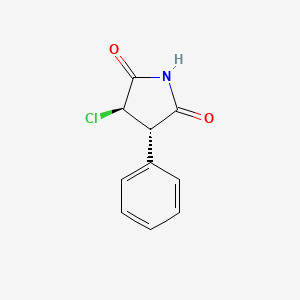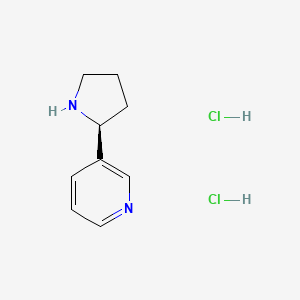
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the CAS number 2097073-17-9 . It has a molecular weight of 221.13 and a molecular formula of C9H14Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Coordination Chemistry and Biological Sensing
Research on derivatives of pyrrolidine and pyridine, such as those involving 2,6-di(pyrazolyl)pyridines, has highlighted their utility in coordination chemistry and as ligands for synthesizing metal complexes. These metal complexes have been investigated for their luminescent properties, which are applicable in biological sensing. For instance, luminescent lanthanide compounds derived from these ligands have potential uses in detecting biological molecules, showcasing the compound's relevance in bioanalytical chemistry and medical diagnostics (Halcrow, 2005).
Synthesis of Heterocyclic Compounds
The synthesis and study of pyrrolidines, a class of heterocyclic organic compounds, have been significant in medicinal chemistry due to their biological effects. Pyrrolidines have found applications in medicine, industry (e.g., dyes, agrochemical substances), highlighting the importance of research into their chemistry. This suggests that (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride could be of interest in developing new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).
Conducting Polymers from Pyrrole Derivatives
Research into pyrrole derivatives for the synthesis of conducting polymers has demonstrated the potential of these compounds in creating materials with low oxidation potentials. Such materials are stable in their conducting form, making them valuable for electronic applications. This area of research opens the door for using (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride in developing new materials for electronics, including sensors and conductive coatings (Sotzing et al., 1996).
Anion Binding and Sensing
The synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline demonstrates the use of pyrrole derivatives in creating neutral anion receptors with enhanced affinities for specific anions. These compounds can be used as sensors for anions like fluoride, chloride, or dihydrogen phosphate, indicating potential applications in environmental monitoring and analytical chemistry (Anzenbacher et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIOTLTYKVREB-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

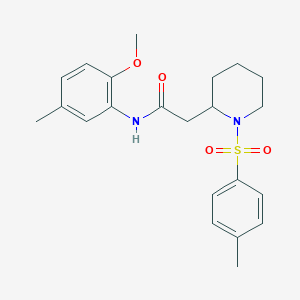

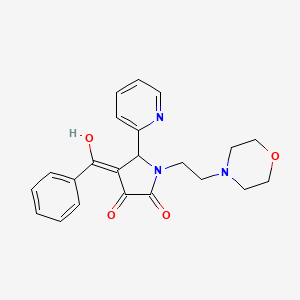
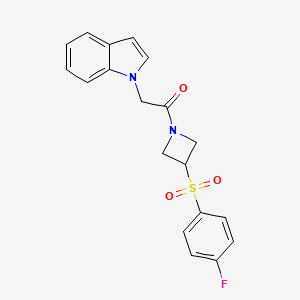
![N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)
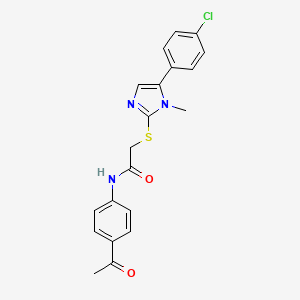



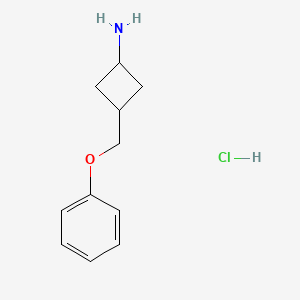
![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)
